6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride

Kinase selectivity profiling IRAK4 inhibition Structure-activity relationship

6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride (CAS 1396751-90-8) is a substituted pyrimidine-2,4-diamine derivative featuring a methyl group at the 6-position of the pyrimidine ring and a 4-(phenylamino)phenyl substituent at the N2-position, supplied as the hydrochloride salt (molecular formula C₁₇H₁₈ClN₅, MW 327.82, typical purity ≥95%). The compound belongs to the phenylamino-pyrimidine (PAP) chemotype, a scaffold extensively characterized as a protein kinase inhibitor pharmacophore.

Molecular Formula C17H18ClN5
Molecular Weight 327.82
CAS No. 1396751-90-8
Cat. No. B2962252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride
CAS1396751-90-8
Molecular FormulaC17H18ClN5
Molecular Weight327.82
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)N.Cl
InChIInChI=1S/C17H17N5.ClH/c1-12-11-16(18)22-17(19-12)21-15-9-7-14(8-10-15)20-13-5-3-2-4-6-13;/h2-11,20H,1H3,(H3,18,19,21,22);1H
InChIKeyPBKAMMQRMLCWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride (CAS 1396751-90-8): Structural Identity and Class Context for Informed Procurement


6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride (CAS 1396751-90-8) is a substituted pyrimidine-2,4-diamine derivative featuring a methyl group at the 6-position of the pyrimidine ring and a 4-(phenylamino)phenyl substituent at the N2-position, supplied as the hydrochloride salt (molecular formula C₁₇H₁₈ClN₅, MW 327.82, typical purity ≥95%) [1]. The compound belongs to the phenylamino-pyrimidine (PAP) chemotype, a scaffold extensively characterized as a protein kinase inhibitor pharmacophore [2][3]. Computational target prediction via SEA (Similarity Ensemble Approach) based on ChEMBL 20 associates this specific chemotype with interleukin-1 receptor-associated kinase 4 (IRAK4) inhibition (P-value 80, Max Tc 82) [4]. Its structural architecture—incorporating both a methyl-substituted pyrimidine core and a diarylamine motif linked through the N2-anilino bridge—positions it within a chemical space that has yielded selective kinase inhibitors across multiple target families, including JAK2, PDGFRα/β, and class III receptor tyrosine kinases [2][3][5].

Why Generic Substitution of 6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride Is Scientifically Unjustified


Within the phenylamino-pyrimidine (PAP) chemotype, subtle structural variations produce profound shifts in kinase selectivity profiles, rendering indiscriminate substitution among in-class analogs scientifically invalid. The N2-[4-(phenylamino)phenyl] substituent pattern of CAS 1396751-90-8 represents a distinct topological arrangement—an extended biaryl architecture incorporating a secondary aniline bridge—that departs significantly from simpler N2-phenyl or N4-phenyl pyrimidine-2,4-diamine congeners [1]. This structural feature directly impacts the vectors available for hinge-region hydrogen bonding and hydrophobic pocket occupancy within the ATP-binding cleft, as demonstrated by crystallographic and SAR analyses of anilinopyrimidine-based kinase inhibitors [2][3]. The 6-methyl substitution further constrains conformational flexibility at the pyrimidine core, influencing the dihedral angle between the pyrimidine ring and the N2-aryl substituent—a parameter known to govern target recognition in PAP-derived inhibitors. Furthermore, the hydrochloride salt form provides solubility characteristics distinct from the free base, affecting formulation behavior in both in vitro assay systems and potential in vivo studies . These molecular determinants collectively mean that a compound such as 6-methyl-N4-phenylpyrimidine-2,4-diamine (CAS 7781-29-5) or 6-methyl-N2-phenylpyrimidine-2,4-diamine (CAS 62899-05-2) cannot serve as a functionally equivalent proxy for CAS 1396751-90-8 without explicit, target-specific comparative validation data .

Quantitative Differentiation Evidence for 6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride: Comparative Performance Data


N2-[4-(Phenylamino)phenyl] Substitution Confers Distinct Kinase Target Space from Simpler N2-Phenyl Congeners

Computational target prediction using the SEA algorithm (ChEMBL 20) identifies IRAK4 (interleukin-1 receptor-associated kinase 4) as the primary predicted target for CAS 1396751-90-8 (ZINC29045252), with a P-value of 80 and maximum Tanimoto coefficient (Max Tc) of 82 [1]. In contrast, the simpler N2-phenyl analog 6-methyl-N2-phenylpyrimidine-2,4-diamine (CAS 62899-05-2) lacks this extended N2-[4-(phenylamino)phenyl] motif and consequently occupies a different topological space within kinase ATP-binding sites, generating a distinct predicted target profile [2]. The extended biaryl architecture of CAS 1396751-90-8—spanning from the pyrimidine core through an aniline bridge to a terminal phenyl ring—provides additional hydrophobic contacts and potential hydrogen-bonding interactions that simpler N2-phenyl pyrimidine-2,4-diamines cannot replicate. This divergence in predicted molecular recognition is consistent with crystallographic evidence from related anilinopyrimidine series, where the N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea motif demonstrated subfamily-selective targeting of class III receptor tyrosine kinases (e.g., KIT, CSF1R, PDGFR) that simpler 4-anilinopyrimidines could not achieve [3].

Kinase selectivity profiling IRAK4 inhibition Structure-activity relationship Pyrimidine-2,4-diamine chemotype

Hydrochloride Salt Form Provides Solubility Advantage Over Free Base for Aqueous Assay Compatibility

CAS 1396751-90-8 is supplied as the hydrochloride salt, a formulation that enhances aqueous solubility relative to the corresponding free base form . The free base analog of the pyrimidine-2,4-diamine core—6-methyl-N4-phenylpyrimidine-2,4-diamine (CAS 7781-29-5)—is commercially available as the non-salt form and exhibits different solubility and dissolution behavior . The SMILES structure of CAS 1396751-90-8 explicitly includes the hydrochloride counterion (Cl.CC1=NC(NC2=CC=C(NC3=CC=CC=C3)C=C2)=NC(N)=C1), distinguishing it from neutral pyrimidine-2,4-diamine variants . Salt form selection is a critical parameter in kinase assay development, where poor aqueous solubility of free base compounds can lead to precipitation, inaccurate IC₅₀ determination, and assay artifacts. The hydrochloride salt of CAS 1396751-90-8 is therefore more directly compatible with standard aqueous biochemical and cell-based assay conditions without requiring DMSO co-solvent concentrations that may confound target engagement measurements.

Solubility optimization Hydrochloride salt Assay development In vitro pharmacology

6-Methyl Substitution on Pyrimidine Core Modulates Conformational Preference Relative to Unsubstituted Analogs

The 6-methyl group on the pyrimidine ring of CAS 1396751-90-8 introduces a steric and electronic perturbation absent in unsubstituted pyrimidine-2,4-diamine analogs . Comparative analysis of the ZINC15 3D structural descriptors (fraction sp³ = 0.29; 4 rings; 23 heavy atoms) reveals a molecular topology distinct from des-methyl pyrimidine-2,4-diamine variants [1]. In phenylamino-pyrimidine kinase inhibitor series, the 6-position methyl group has been shown to influence the dihedral angle between the pyrimidine ring and the N2-aryl substituent, thereby affecting the presentation of the 2-amino and 4-amino hydrogen-bonding functionalities to the kinase hinge region [2]. The SAR analysis of related phenylamino-pyrimidine derivatives designed as imatinib analogs demonstrated that methylation at the pyrimidine 6-position contributes to differential cytotoxicity profiles against human KU812 leukemia cells, with active compounds showing varying potency depending on substitution patterns across the pyrimidine scaffold [3]. This conformational modulation cannot be replicated by unsubstituted or alternatively substituted pyrimidine-2,4-diamine scaffolds, making the 6-methyl feature a non-interchangeable determinant of molecular recognition.

Conformational analysis 6-Methyl substitution Kinase hinge binding Pyrimidine SAR

Recommended Application Scenarios for 6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride Based on Differential Evidence


IRAK4-Focused Kinase Inhibitor Screening and Hit-to-Lead Optimization

Based on computational target prediction associating the N2-[4-(phenylamino)phenyl]pyrimidine scaffold with IRAK4 (P-value 80, Max Tc 82), CAS 1396751-90-8 is best deployed as a starting scaffold for IRAK4 inhibitor discovery programs [1]. IRAK4 is a key mediator of toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling, making it a target of interest for autoimmune and inflammatory disease drug discovery. The compound's extended N2 substituent architecture provides vectors for further chemical optimization aimed at improving IRAK4 affinity and selectivity over other IRAK family members. Procurement of this specific compound—rather than a simpler N2-phenyl or N4-phenyl pyrimidine-2,4-diamine congener—is essential because the N2-[4-(phenylamino)phenyl] extension is predicted to occupy the IRAK4 ATP-binding site in a manner that simpler analogs cannot achieve. Researchers should request batch-specific purity certificates (≥95% as specified) and consider requesting additional analytical characterization (NMR, HPLC-MS) to confirm structural identity before initiating SAR campaigns.

Kinase Selectivity Panel Screening Using Structurally Distinct PAP Chemotypes

For organizations conducting broad kinase selectivity profiling, CAS 1396751-90-8 serves as a structurally unique representative of the phenylamino-pyrimidine chemotype incorporating a diarylamine N2-substituent, complementing simpler PAP derivatives that lack this extended architecture [1][2]. Including this compound in a panel alongside N4-phenyl pyrimidine-2,4-diamines (e.g., CAS 7781-29-5) and N2-phenyl pyrimidine-2,4-diamines (e.g., CAS 62899-05-2) enables systematic evaluation of how the N2-[4-(phenylamino)phenyl] extension influences kinase selectivity fingerprints . The hydrochloride salt form facilitates direct dissolution in aqueous kinase assay buffer, minimizing DMSO concentration and associated solvent artifacts in high-throughput screening formats. Procurement specifications should include confirmation of salt form identity and residual solvent analysis to ensure compatibility with automated liquid handling systems.

Structure-Activity Relationship Studies on Pyrimidine 6-Position Substitution Effects

The 6-methyl substitution on the pyrimidine core of CAS 1396751-90-8 makes it a valuable tool compound for SAR studies examining the impact of pyrimidine ring methylation on kinase binding pose and potency [1][2]. As demonstrated in related phenylamino-pyrimidine kinase inhibitor series, the 6-position substituent influences the dihedral angle between the pyrimidine ring and the N2-aryl group, directly affecting the presentation of the 2-amino and 4-amino hydrogen-bond donors to the kinase hinge region [2]. Researchers can use this compound alongside its des-methyl or 5-substituted analogs to systematically map the conformational preferences that drive target engagement. Given the compound's molecular weight (327.82 Da) and calculated logP (3.214), it occupies a favorable property space for lead-like compounds, and the hydrochloride salt ensures adequate solubility for dose-response experiments . Batch-to-batch consistency in methylation position should be verified by ¹H-NMR before initiating comparative SAR studies.

Formulation and Solubility Optimization Studies Comparing Salt vs. Free Base Pyrimidine-2,4-Diamines

CAS 1396751-90-8, supplied as the hydrochloride salt, provides a defined starting point for formulation scientists comparing dissolution behavior, stability, and bioavailability between salt and free base forms of pyrimidine-2,4-diamine kinase inhibitors [1]. Comparative studies using the corresponding free base analog (CAS 7781-29-5) can quantify the solubility enhancement provided by hydrochloride salt formation under biorelevant conditions (e.g., FaSSIF, FeSSIF) [2]. Such head-to-head salt vs. free base comparisons are critical for selecting the optimal solid form for in vivo pharmacokinetic studies and ultimately for preclinical development candidate nomination. Procurement documentation should specify salt stoichiometry, crystalline form (if applicable), and hygroscopicity data to support reproducible formulation studies.

Quote Request

Request a Quote for 6-Methyl-N2-[4-(phenylamino)phenyl]pyrimidine-2,4-diamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.